molecular formula C6H12F2N2 B1473755 3-(Difluoromethyl)piperidin-1-amine CAS No. 2097996-17-1

3-(Difluoromethyl)piperidin-1-amine

Cat. No. B1473755
M. Wt: 150.17 g/mol
InChI Key: NVBSQNRUFALMGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . An intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes occurred in the presence of [Rh(COD)(DPPB)]BF 4 as catalyst to form 3-arylpiperidines in high yield .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Novel 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups expressed both antiaggregatory and antioxidant effects .


Physical And Chemical Properties Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Compounds with piperidine moiety show a wide variety of biologic activities .

Scientific Research Applications

Multicomponent Chemical Processes

An environmentally benign, multicomponent chemical process using iron(III) trifluoroacetate in aqueous micellar medium has been developed for the synthesis of 3,5-dispirosubstituted piperidines. This process promotes double amino methylation reactions, forming six new covalent bonds in one pot. The synthesized compounds showed antibacterial activity comparable to standard drugs against tested bacteria (Lohar et al., 2016).

Innovative Synthetic Methods

A novel method for selective piperidine synthesis through intramolecular catalytic Csp3–H amination has been described, leveraging iodine catalysis and visible light. This protocol altered the commonly observed preference for pyrrolidine synthesis, promoting piperidine formation instead and demonstrated across 30 applications (Zhang & Muñiz, 2017).

Intramolecular Cyclization

An efficient one-pot synthesis of 3-azidopiperidines via intramolecular cyclization has been achieved, providing a rapid and modular synthesis of 3-aminopiperidines. This method supports the preparation and biological studies of piperidine-containing structures, demonstrating significant pharmaceutical and biological relevance (Ortiz et al., 2014).

Fluorination Techniques

A silver-mediated reaction has been developed to introduce fluorine to piperidines through carbon-carbon bond cleavage. This method offers a versatile approach for cyclic amine functionalization and skeletal diversification, establishing a synthetic route to valuable building blocks (Roque et al., 2018).

CO2 Absorption Characteristics

The effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines, including piperidine and its derivatives, has been studied. This research highlights the enhanced reactivity of cyclic 2° amines in CO2 capture, offering insights into the design of efficient CO2 absorbents (Robinson et al., 2011).

Future Directions

Piperidine derivatives have been the subject of recent scientific advances in the discovery and biological evaluation of potential drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .

properties

IUPAC Name

3-(difluoromethyl)piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2/c7-6(8)5-2-1-3-10(9)4-5/h5-6H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBSQNRUFALMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)piperidin-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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